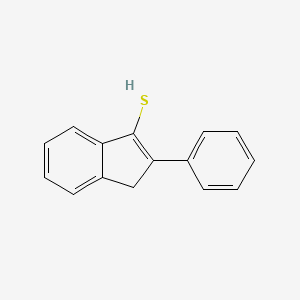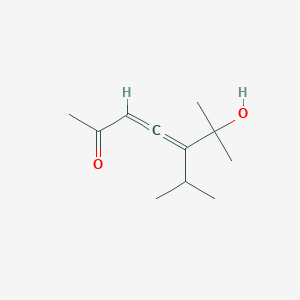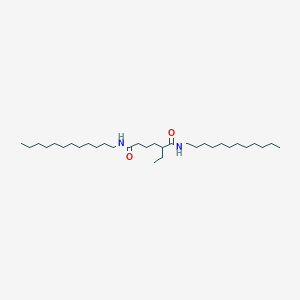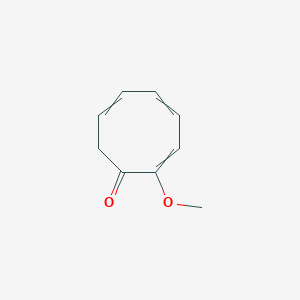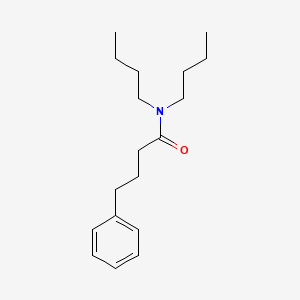
N,N-Dibutyl-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-4-phenylbutanamide is an organic compound with the molecular formula C18H29NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Safety measures are also implemented to handle hazardous reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-4-phenylbutanamide undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 4-phenylbutanoic acid and dibutylamine.
Reduction: Corresponding amine.
Substitution: Depending on the nucleophile, different substituted amides or other derivatives.
Applications De Recherche Scientifique
N,N-Dibutyl-4-phenylbutanamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-4-phenylbutanamide: Similar structure but with ethyl groups instead of butyl groups.
N,N-Dibutyl-4-methoxybutanamide: Contains a methoxy group on the butanamide chain.
N,N-Dibutyl-4-chlorobutanamide: Contains a chlorine atom on the butanamide chain.
Uniqueness
N,N-Dibutyl-4-phenylbutanamide is unique due to its specific combination of a phenyl group and dibutylamine moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
61123-41-9 |
|---|---|
Formule moléculaire |
C18H29NO |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N,N-dibutyl-4-phenylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-3-5-15-19(16-6-4-2)18(20)14-10-13-17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3 |
Clé InChI |
SVBQQMIRZIQXOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


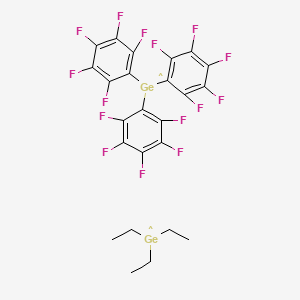
![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
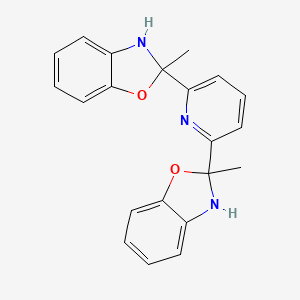
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
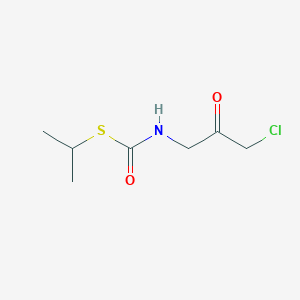
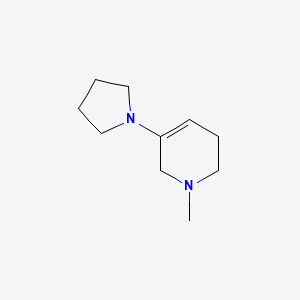
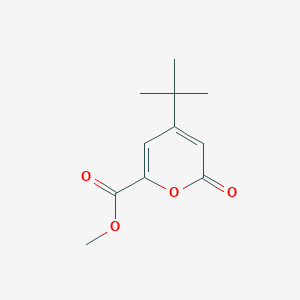
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
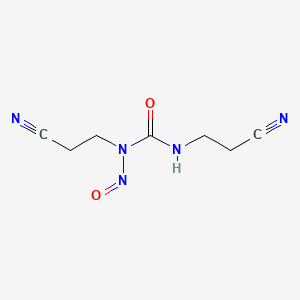
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
